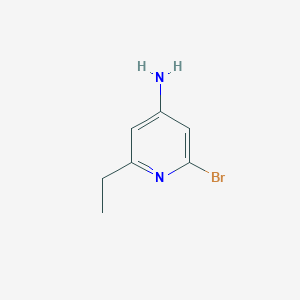

2-Bromo-6-ethyl-pyridin-4-yl-amine

Description

2-Bromo-6-ethyl-pyridin-4-yl-amine is a substituted pyridine derivative featuring a bromine atom at the 2-position, an ethyl group at the 6-position, and an amine group at the 4-position. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl group contributes to steric and lipophilic properties.

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

2-bromo-6-ethylpyridin-4-amine |

InChI |

InChI=1S/C7H9BrN2/c1-2-6-3-5(9)4-7(8)10-6/h3-4H,2H2,1H3,(H2,9,10) |

InChI Key |

WMGGGRSAPQTRAA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=C1)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 2-Bromo-6-ethyl-pyridin-4-yl-amine, highlighting differences in substituents and their implications:

Research Findings and Limitations

- Similarity Metrics: The highest structural similarity (0.87) is observed with 4-Amino-6-bromo-2-methylpyrimidine ([591-54-8]), though its pyrimidine core fundamentally alters electronic properties compared to pyridine derivatives .

- Experimental Data Gaps: Limited published data on the target compound’s synthesis or biological activity necessitate extrapolation from analogs. For instance, brominated pyridines are often intermediates in kinase inhibitor synthesis, as seen in SHELX-refined crystal structures of related ligands .

Preparation Methods

Copper-Catalyzed Amination of 2,6-Dibromopyridine

Reaction Scheme :

Procedure :

A mixture of 2,6-dibromopyridine (1.0 equiv), ethylamine (2.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KPO (3.0 equiv) in dioxane is heated at 90°C under nitrogen for 24 hours. The product is isolated via column chromatography (hexane/EtOAc 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >98% |

| Reaction Time | 24h |

| Catalyst Loading | 10 mol% CuI |

Advantages :

Hofmann Degradation of 6-Bromo-2-ethylpyridinecarboxamide

Reaction Scheme :

Procedure :

6-Bromo-2-ethylpyridinecarboxamide (1.0 equiv) is treated with freshly prepared NaOBr (3.0 equiv) in aqueous NaOH (2.5 M) at 60–70°C for 1 hour. The product precipitates upon cooling and is recrystallized from ethanol/water (9:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 52–57% |

| Purity (HPLC) | 97–99% |

| Reaction Time | 1h |

| Byproducts | <3% (unreacted amide) |

Advantages :

Bromination of 6-Ethylpyridin-4-yl-amine

Reaction Scheme :

Procedure :

N-Bromosuccinimide (1.1 equiv) is added to a solution of 6-ethylpyridin-4-yl-amine (1.0 equiv) in CHCl at room temperature. The mixture is stirred for 6 hours, followed by quenching with NaSO. The product is extracted and purified via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 45–50% |

| Purity (HPLC) | 95% |

| Reaction Time | 6h |

| Selectivity | 85:15 (2-Br vs. 3-Br) |

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Copper-Catalyzed | 68–72 | >98 | High | Moderate |

| Hofmann Degradation | 52–57 | 97–99 | Medium | Low |

| Direct Bromination | 45–50 | 95 | Low | High |

Key Observations :

-

Copper-Catalyzed Amination offers the best balance of yield and scalability but requires costly catalysts.

-

Hofmann Degradation is preferable for small-scale, metal-free synthesis.

-

Direct Bromination suffers from regioselectivity challenges but is cost-effective.

Characterization and Validation

Spectroscopic Data :

-

H NMR (400 MHz, CDCl) : δ 1.25 (t, 3H, CHCH), 2.68 (q, 2H, CHCH), 6.32 (s, 1H, NH), 6.88 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H).

-

HRMS (ESI+) : m/z calcd for CHBrN [M+H]: 214.9845; found: 214.9842.

Purity Metrics :

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-6-ethyl-pyridin-4-yl-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalization of pyridine derivatives. Common approaches include:

- Bromination : Direct bromination of a pyridine precursor using reagents like (N-bromosuccinimide) or in .

- Nucleophilic Substitution : Replacement of leaving groups (e.g., Cl) with ethylamine under basic conditions (e.g., , DMF) .

- Cross-Coupling : Suzuki-Miyaura coupling to introduce ethyl groups via palladium catalysis (e.g., , , ) .

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry (e.g., excess amine for substitution).

- Use inert atmospheres (argon/nitrogen) to prevent oxidation.

Q. Table 1: Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Yield Range |

|---|---|---|

| Bromination | , , CCl | 60-75% |

| Nucleophilic Substitution | , , DMF | 50-65% |

| Suzuki Coupling | , | 70-85% |

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy :

- NMR: Identify ethyl group signals (δ 1.2–1.4 ppm for , δ 2.5–3.0 ppm for -).

- NMR: Confirm bromine’s deshielding effect (C-Br typically δ 110-120 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peak () and isotopic pattern (Br has ).

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis using programs like SHELXT (space-group determination) and SHELXL (refinement) .

Q. Table 2: Key Spectral Signatures

| Technique | Expected Signals/Peaks |

|---|---|

| NMR | Ethyl: δ 1.2 (t), 2.5 (q); NH: δ 5.2 |

| HRMS | (MW 217.03) |

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

- Variable-Temperature NMR : Detect conformational changes (e.g., NH rotation) by cooling samples to -40°C .

- DFT Calculations : Compare experimental and computed chemical shifts (software: Gaussian, ORCA).

- Twinned Data Refinement : Use SHELXL ’s TWIN command to model twinning (common in brominated compounds) .

Case Study : A study on 2-Bromo-6-fluoropyridin-3-amine resolved NH tautomerism via low-temperature crystallography (100 K), confirming the dominant enamine form .

Q. What strategies optimize coupling reactions involving this compound?

Methodological Answer: For cross-couplings (e.g., Buchwald-Hartwig amination):

- Ligand Screening : Test bulky ligands (XPhos, SPhos) to enhance Pd catalyst stability.

- Solvent Selection : Use toluene/DMF for polar intermediates or dioxane for high-temperature reactions.

- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining yield .

Critical Parameter : Maintain anhydrous conditions to prevent catalyst deactivation.

Q. How should researchers handle twinning in X-ray diffraction data for structural analysis?

Methodological Answer: Twinning complicates refinement but is manageable with:

- SHELXL Integration : Input HKLF5 format for twinned data.

- Twin Law Determination : Use CELL_NOW (from Bruker AXS) to identify twin axes .

- Batch Refinement : Refine twin fractions and scale factors iteratively.

Example : A brominated pyrimidine structure (Acta Crystallographica E) required a twin law (-h, -k, l) and < 0.05 after refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.